molecular formula C14H10BrN3S B5650504 N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5650504
M. Wt: 332.22 g/mol
InChI Key: XGPZJFFBCSRGTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole derivatives involves multiple steps, including cyclization reactions, functional group transformations, and the introduction of halogen atoms. For example, compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related structures have been synthesized through Mn(II) catalyzed reactions, demonstrating the complexity and versatility of synthetic routes for thiazole and thiadiazole compounds (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by their stabilization through intramolecular and intermolecular hydrogen bonding. Crystallographic studies reveal that these compounds often crystallize in the monoclinic system, showcasing the intricate details of their molecular geometry and the significance of hydrogen bonding in their stabilization (Dani et al., 2013).

Chemical Reactions and Properties

Thiazole and thiadiazole derivatives undergo various chemical reactions, including regioselective oxidative C–H functionalization, demonstrating their reactivity and potential for functional group modifications. These reactions are crucial for the development of compounds with biological significance (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as crystallinity, melting points, and solubility, are influenced by their molecular structure and intermolecular interactions. X-ray crystallography and DFT studies provide insights into their stability, electronic structure, and intramolecular charge transfer, highlighting the relationship between molecular structure and physical properties (Dani et al., 2013).

Chemical Properties Analysis

Thiazole derivatives exhibit a variety of chemical properties, including the ability to participate in hydrogen bonding, π-π stacking interactions, and electron donating characteristics. These properties are essential for understanding their reactivity, stability, and potential applications in medicinal chemistry and materials science (Dani et al., 2013)

properties

IUPAC Name

N-(4-bromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPZJFFBCSRGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine

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